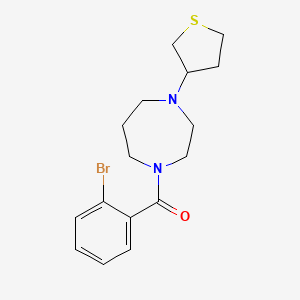

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2OS/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHATWVNANGIIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC=C2Br)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position This is followed by the formation of the diazepane ring through a cyclization reaction involving appropriate amine precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of phenylmethanone derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of phenylmethanone without the bromine atom.

Substitution: Formation of various substituted phenylmethanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenyl group and a diazepane ring attached to a tetrahydrothiophene moiety. Its molecular structure allows for various interactions that can be exploited in different applications.

Chemistry

In synthetic chemistry, 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane serves as a building block for the synthesis of more complex molecules. Its unique structure facilitates the creation of derivatives that can exhibit varied chemical properties and biological activities.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Bromination | Phenylmethanone + Bromine | Introduction of bromine at the 2-position |

| 2 | Cyclization | Appropriate amine precursors | Formation of diazepane ring |

Biology

In biological research, this compound is studied for its potential as a pharmacophore . The diazepane ring is significant due to its presence in many biologically active molecules, including pharmaceuticals. Research indicates that compounds containing diazepane structures often exhibit beneficial pharmacological properties.

Case Study: Pharmacological Evaluation

A study evaluated the biological activity of various diazepane derivatives, revealing that modifications to the bromophenyl group could enhance binding affinity to specific targets, such as receptors involved in neurotransmission and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties . It may serve as a lead compound for developing new drugs targeting specific biological pathways, including those related to cancer and microbial resistance.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Target Conditions |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Various cancer types |

| Antimicrobial | Disruption of microbial cell processes | Bacterial infections |

| Neurological Disorders | Modulation of neurotransmitter systems | Anxiety and depression |

Industry

In the industrial sector, this compound can be utilized in developing new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for modifications that can tailor material properties for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding, while the tetrahydrothiophene moiety can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane and its analogs:

Key Observations:

The methylsulfanyl group in BK80973 introduces sulfur-mediated hydrophobic interactions, which may improve membrane permeability compared to bromine.

The acetyl linker in shortens the molecule, likely reducing conformational flexibility compared to the benzoyl group in the target compound.

Synthetic Accessibility: Palladium-catalyzed cross-coupling methods (e.g., using Pd(OAc)₂ and PPh₃ in ethanol/toluene ) are commonly employed for brominated analogs, suggesting feasible scalability for the target compound. Lower yields in related compounds (e.g., 44–51% in ) highlight challenges in diazepane functionalization, particularly with bulky substituents.

Research Findings and Trends

- Dopamine D3 Receptor Targeting: Compounds like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide demonstrate the diazepane scaffold’s relevance in central nervous system drug discovery. The target compound’s bromine atom may enhance receptor affinity compared to smaller substituents (e.g., cyano or trifluoromethyl groups).

Biological Activity

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈BrN₂S

- Molecular Weight : 320.28 g/mol

The presence of a bromobenzoyl group and a thiolane moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with a thiolane derivative in the presence of a suitable base. This method allows for the formation of the diazepane ring while incorporating the thiolane group.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives containing thiolane rings have shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of diazepane derivatives has been explored in several studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

For example, a related compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of various diazepane derivatives, including those with thiolane substituents. The results showed that compounds containing the thiolane structure had enhanced activity against Gram-positive bacteria compared to their non-thiolane counterparts. The study utilized agar diffusion methods and determined MIC values across multiple bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 4 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers synthesized several derivatives of diazepanes and tested them against MCF-7 cells. The lead compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. The study also reported that the compound induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step reactions, such as acylation of the diazepane core with 2-bromobenzoyl chloride under inert conditions. Key steps include:

- Alkylation/Acylation : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate coupling .

- Purification : Column chromatography with optimized solvent systems (e.g., hexanes/EtOAc with 0.25% EtN) to isolate rotameric mixtures .

- Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for diazepane:acylating agent) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regioselective substitution patterns and detect rotamers in solution .

- X-ray Crystallography : Resolve stereochemical ambiguities in the diazepane and thiolan moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility Screening : Test in polar (DMSO, ethanol) and non-polar solvents (hexanes) to identify optimal media for biological assays .

- Stability Studies : Monitor degradation via HPLC under varying pH (4–10) and temperatures (4–37°C) to establish storage protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Predict reaction pathways and transition states for functional group modifications (e.g., substituting thiolan with other heterocycles) .

- Molecular Dynamics Simulations : Evaluate binding affinities to hypothetical targets (e.g., GPCRs) using docking software (AutoDock, Schrödinger) .

- Data-Driven Optimization : Machine learning to correlate structural features (e.g., bromobenzoyl electronegativity) with activity trends .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-Temperature NMR : Identify dynamic rotational barriers in the diazepane ring .

- 2D NMR Techniques (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-bromobenzyl)-1,4-diazepane derivatives) .

Q. How can factorial design principles be applied to optimize reaction conditions for scaled-up synthesis?

- Factor Screening : Test variables like temperature, catalyst loading, and solvent polarity using a 2 factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., time vs. yield) to predict optimal conditions .

- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to maintain reproducibility during scale-up .

Q. What methodologies are suitable for evaluating the compound’s stability under extreme thermal or photolytic conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and residual mass under nitrogen/air atmospheres .

- Photostability Chambers : Expose to UV-Vis light (300–800 nm) and analyze degradation products via LC-MS .

- Kinetic Modeling : Derivate rate constants for degradation pathways (e.g., hydrolysis of the bromobenzoyl group) .

Q. How can researchers address discrepancies between theoretical and experimental bioactivity data?

- Dose-Response Refinement : Conduct IC/EC assays across multiple cell lines to account for variability .

- Metabolite Profiling : Identify in vitro/in vivo metabolites (e.g., via liver microsome assays) that may alter activity .

- Theoretical Reassessment : Re-parameterize computational models using experimental data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.